Butane, 2-cyclopropyl-
Description
Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry Research
The cyclopropyl group, a three-membered carbocycle, is a fundamental structural motif that imparts unique chemical and physical properties to molecules. Its presence can significantly influence a compound's reactivity, conformational preferences, and biological activity. For this reason, cyclopropane-containing compounds are of great interest in various areas of chemical research, from medicinal chemistry to materials science. wgtn.ac.nzresearchgate.netgrafiati.com The inherent ring strain of the cyclopropyl moiety makes it a versatile synthetic intermediate, prone to ring-opening reactions that can be exploited to construct more complex molecular architectures. wgtn.ac.nz
Foundational Theories of Ring Strain in Small Carbocycles
The concept of ring strain is crucial to understanding the chemistry of small carbocycles like cyclopropane (B1198618). wikipedia.orglibretexts.org It refers to the inherent instability of a cyclic molecule due to its geometric constraints, which force bond angles to deviate from the ideal values. wikipedia.orglibretexts.org This strain energy can be quantified by comparing the heat of combustion of the cyclic compound to that of a corresponding acyclic, strain-free molecule. libretexts.org
In the late 19th century, Adolf von Baeyer first proposed a theory to explain the instability of small rings. libretexts.orgresearchgate.net He postulated that the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons creates "angle strain." libretexts.orgresearchgate.net In cyclopropane, the internal C-C-C bond angles are constrained to 60°, a significant deviation that leads to considerable angle strain and makes the molecule highly reactive. wikipedia.orgresearchgate.netsaskoer.ca This severe angle strain results in weaker carbon-carbon bonds compared to those in acyclic alkanes. libretexts.org
The bonding in cyclopropane is often described using the Walsh model or the Coulson-Moffitt model, which depict the C-C bonds as "bent" or "banana" bonds. This model suggests that the hybrid orbitals used for C-C bonding have more p-character and are directed outside the internuclear axis, leading to poorer orbital overlap and weaker bonds.
The total ring strain in a cycloalkane is a combination of several factors:
Angle Strain: As discussed, this arises from the deviation of bond angles from the ideal. It is the most significant contributor to the strain in cyclopropane. libretexts.orgsaskoer.ca
Steric Strain: This occurs due to repulsive interactions when non-bonded atoms or groups are forced into close proximity. libretexts.org While significant in larger, more substituted rings, steric strain is not a major factor in unsubstituted cyclopropane. libretexts.org
The combination of high angle and torsional strain makes cyclopropane significantly more reactive than its acyclic counterpart, propane. wikipedia.org
Overview of Research Trajectories for Alkyl-Substituted Cyclopropanes
Research on alkyl-substituted cyclopropanes, such as Butane (B89635), 2-cyclopropyl-, has followed several key trajectories. Early work focused on the synthesis and characterization of these compounds. For instance, the synthesis of 2-cyclopropylbutane was achieved through the catalytic hydrogenation of 2-cyclopropyl-1-butene and its isomers, which were themselves derived from methylcyclopropyl ketone. unt.eduunt.edunasa.gov
More recent research has explored the reactivity of alkyl-substituted cyclopropanes. Studies have investigated their ring-opening reactions under various conditions, such as in the presence of hydrogen on a copper catalyst. rsc.org Other research has focused on the electrochemical activation of alkyl cyclopropanes, leading to skeletal rearrangements and the synthesis of novel heterocyclic compounds. d-nb.info The unique electronic properties of the cyclopropyl group also make these compounds interesting subjects for thermochemical studies and in the investigation of reaction mechanisms, such as the Clemmensen reduction. publish.csiro.au Additionally, the dissection of alkyl-substituted cyclopropanes under metathesis conditions has been explored. acs.org
Chemical and Physical Properties of Butane, 2-cyclopropyl-
The following table summarizes some of the key chemical and physical properties of Butane, 2-cyclopropyl-.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ | nist.govnih.gov |
| Molecular Weight | 98.19 g/mol | nih.gov |
| CAS Registry Number | 5750-02-7 | nist.govnih.gov |
| IUPAC Name | butan-2-ylcyclopropane | nih.gov |
| Synonyms | sec-Butylcyclopropane | nist.govnih.gov |
| Boiling Point | Not available | |
| Density | Not available | |
| Kovats Retention Index | 809.4, 813.1 (standard non-polar) | nih.gov |
Spectroscopic Data
Spectroscopic techniques are invaluable for the characterization of chemical compounds. For Butane, 2-cyclopropyl-, various spectroscopic data are available.
| Spectrum Type | Availability | Source |
| ¹³C NMR | Available | nih.govspectrabase.com |
| IR (Infrared) | Available (Vapor Phase) | nih.govnist.gov |
| Mass Spectrometry (GC-MS) | Available | nih.govspectrabase.com |
The infrared spectrum of 2-cyclopropylbutane shows a characteristic absorption band around 9.8 microns, which appears to be typical for this type of cyclopropane derivative. nasa.gov
Synthesis
A known synthetic route to 2-cyclopropylbutane involves a multi-step process starting from methylcyclopropyl ketone. unt.eduunt.edunasa.gov The key steps are:
Reaction of methylcyclopropyl ketone with ethylmagnesium bromide (a Grignard reagent) to form methylethylcyclopropylcarbinol. unt.eduunt.edunasa.gov
Dehydration of the resulting alcohol to produce a mixture of olefin isomers, including 2-cyclopropyl-1-butene and cis- and trans-2-cyclopropyl-2-butene. unt.eduunt.edunasa.gov
Catalytic hydrogenation of the olefin mixture to yield 2-cyclopropylbutane. unt.eduunt.edunasa.gov
This synthesis was instrumental in obtaining high-purity samples of 2-cyclopropylbutane for further study. unt.eduunt.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
5750-02-7 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
butan-2-ylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6(2)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
INSSHDIMRIMVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Butane, 2 Cyclopropyl Derivatives
Reaction Pathways of Cyclopropylidene Intermediates
Cyclopropylidene intermediates, carbenes featuring a divalent carbon atom within a three-membered ring, are highly reactive species that can be generated from precursors related to 2-cyclopropylbutane. Their subsequent reactions are of significant mechanistic interest.
Carbenes, including those derived from cyclopropyl (B3062369) structures, are electrophilic species that readily react with carbon-carbon double bonds in a process known as cyclopropanation. This reaction is a concerted cycloaddition, meaning the new sigma bonds are formed in a single step without the generation of intermediates. A key characteristic of this mechanism is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane.
The reactivity of a carbene is dictated by its electronic state: singlet or triplet. Singlet carbenes, where the non-bonding electrons are paired in a single sp² hybridized orbital, typically react in a concerted manner, thus preserving the stereochemistry of the alkene. Triplet carbenes, with two unpaired electrons in different sp² orbitals, react in a stepwise fashion, which allows for bond rotation in the intermediate and results in a loss of stereospecificity. For many cyclopropanation reactions involving derivatives of 2-cyclopropylbutane, the conditions are chosen to favor the formation of singlet carbenes to ensure stereochemical control.
In addition to addition reactions, carbenes can also undergo insertion into C-H bonds. The competition between cyclopropanation (addition) and C-H insertion is a critical aspect of their reactivity. Generally, the addition to an alkene is a faster and more favorable pathway unless the double bond is sterically hindered. The choice of catalyst can also influence this selectivity, with some engineered enzymes showing a preference for cyclopropanation over C-H insertion.
Carbenoids, which are metal-complexed reagents with carbene-like reactivity, offer a milder and more selective alternative to free carbenes for cyclopropanation. The Simmons-Smith reaction, which utilizes (iodomethyl)zinc iodide (ICH₂ZnI), is a classic example of a carbenoid-mediated cyclopropanation that is also stereospecific.
| Characteristic | Singlet Carbene | Triplet Carbene | Carbenoid (e.g., Simmons-Smith) |
|---|---|---|---|
| Mechanism | Concerted | Stepwise (biradical intermediate) | Concerted |
| Stereospecificity | Retained | Lost | Retained |
| Reactivity | High, less selective | High, less selective | Moderate, more selective |
| Side Reactions | C-H insertion is common | Rearrangements | Fewer side reactions |
Electron transfer processes are fundamental to many chemical reactions, and for species involving metallic elements, these can be broadly categorized into inner-sphere and outer-sphere mechanisms.
An outer-sphere electron transfer occurs between two species that remain structurally independent, with their coordination shells intact. The electron effectively "jumps" through space from the reductant to the oxidant. The rate of this process is influenced by the ability of the reactants to approach each other and the reorganizational energy required for the electron transfer to occur.
In contrast, an inner-sphere electron transfer involves the formation of a covalent bridge between the two reacting metal centers by a shared ligand. This bridging ligand facilitates the transfer of the electron. For this mechanism to be operative, at least one of the reactants must have a ligand capable of bridging and one of the metal centers must be substitutionally labile to allow the formation of the bridged intermediate.
In the context of reactions involving derivatives of 2-cyclopropylbutane, these mechanisms become relevant in redox reactions catalyzed by transition metals. For example, the oxidation or reduction of a cyclopropyl-containing complex could proceed through either pathway. If the cyclopropyl-containing molecule is a ligand on a metal center and reacts with another metal complex, the presence of a suitable bridging ligand could favor an inner-sphere mechanism. If no such ligand is available, or if both complexes are substitutionally inert, an outer-sphere mechanism would be more likely. The specific pathway will depend on the nature of the reactants, the ligands present, and the reaction conditions.
Ring-Opening and Rearrangement Dynamics
The significant strain energy of the cyclopropane ring makes it prone to cleavage under various conditions, leading to a range of rearrangement and ring-opening reactions.
When heated, cyclopropanes can undergo isomerization to form alkenes. The parent cyclopropane, for instance, isomerizes to propene. Theoretical and experimental studies have shown that this reaction can proceed through two primary pathways: a biradical mechanism or a carbene mechanism.
The predominant pathway for the thermal isomerization of cyclopropane is the formation of a trimethylene biradical intermediate. This process involves the cleavage of a C-C bond, followed by a hydrogen shift and the formation of the double bond. The activation energy for this process is in the range of 60-65 kcal/mol. Substituents on the cyclopropane ring can influence the kinetics and thermodynamics of this process. For alkyl-substituted cyclopropanes like 2-cyclopropylbutane, the presence of alkyl groups can stabilize the resulting radical centers, potentially lowering the activation energy for ring-opening. The specific stereochemistry of the substituents also plays a crucial role in the stereochemical outcome of the resulting alkene.
While the biradical pathway is generally dominant, a minor carbene pathway can also contribute, especially at higher temperatures. This involves a 1,2-hydrogen shift to form a carbene, which then rearranges to the alkene.
| Compound | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) | Temperature Range (K) |
|---|---|---|---|
| Cyclopropane | ~65 | ~10¹⁵ | 690-750 |
| 1,2-diphenylcyclopropane (cis to trans) | 31.4 - 36.4 | 10¹² - 10¹⁴ | ~473-533 |
Transition metals are highly effective at promoting the ring-opening of cyclopropanes due to the high strain energy of the three-membered ring. A common mechanism involves the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent metal center. This results in the formation of a metallacyclobutane intermediate. This intermediate can then undergo a variety of subsequent reactions, such as reductive elimination or insertion, to form new products.
The regioselectivity of the C-C bond cleavage is influenced by the substituents on the cyclopropane ring. For derivatives of 2-cyclopropylbutane, the presence of the butyl group will direct the metal to insert into one of the adjacent C-C bonds. Computational studies on similar systems have shown that the stability of the resulting metallacycle and the transition state leading to it are key factors in determining which bond is cleaved.
For example, rhodium(I) complexes are known to catalyze the rearrangement of vinylcyclopropanes. The reaction proceeds through oxidative addition to form a π-allyl rhodium complex. Similarly, palladium(0) complexes can react with cyclopropanes to form palladacyclobutanes, which can then be used in a variety of cross-coupling reactions. The choice of metal and the ligands attached to it can be used to control the reactivity and selectivity of these ring-opening reactions.
Electrochemical methods provide an alternative way to induce the ring-opening of cyclopropanes. Anodic oxidation of arylcyclopropanes has been shown to be an effective method for C-C bond cleavage. The reaction is initiated by the one-electron oxidation of the aryl group to form a radical cation. This radical cation intermediate significantly weakens the adjacent C-C bond of the cyclopropane ring, leading to its cleavage.
The resulting distonic radical cation can then be trapped by a nucleophile. Further oxidation of the resulting radical to a carbocation, followed by reaction with a second nucleophile, can lead to 1,3-difunctionalized products.
For alkylcyclopropanes such as 2-cyclopropylbutane, direct electrochemical oxidation is more challenging due to their higher oxidation potentials compared to arylcyclopropanes. However, in the presence of a suitable mediator, it may be possible to achieve a similar ring-opening. Mechanistic studies have confirmed that the initial oxidation at the aromatic ring is crucial for the reaction to proceed in arylcyclopropane systems. The regioselectivity of the nucleophilic attack is determined by the stability of the resulting radical and carbocation intermediates.
| Method | Key Intermediate(s) | Initial Step |
|---|---|---|
| Thermal | Trimethylene biradical | Homolytic C-C bond cleavage |
| Metal-Catalyzed | Metallacyclobutane | Oxidative addition of C-C bond to metal |
| Electrochemical (Arylcyclopropanes) | Aryl radical cation, distonic radical cation | One-electron oxidation of the aryl group |
Investigation of Diradical and Radical Anion Intermediates
The involvement of radical and radical anion intermediates is a crucial aspect of cyclopropane chemistry, often initiated by single-electron transfer (SET) processes. libretexts.org The inherent strain of the cyclopropyl group makes it susceptible to ring-opening reactions under reductive or oxidative conditions, leading to the formation of these transient species.
One-electron oxidation of arylcyclopropanes can lead to the fragmentation of the cyclopropane ring, forming acyclic products through radical intermediates. researchgate.net Conversely, the reduction of cyclopropyl derivatives can generate radical anions. For instance, the reduction of geminal dibromocyclopropanes with lithium aluminum hydride provides evidence for a configurationally equilibrated cyclopropyl radical as a reaction intermediate. researchgate.net
In reactions involving cyclopropyl ketones, a photocatalytic system can promote a one-electron reduction to form a radical anion. This intermediate can then undergo ring-opening to generate a more stable distonic radical anion, which can participate in subsequent cyclization reactions. The presence of radical intermediates in such transformations has been confirmed through radical cyclopropane ring-opening experiments. nih.gov These intermediates are key to understanding formal [3+2] cycloadditions of cyclopropyl ketones with alkenes, which proceed via a radical redox-relay mechanism to form polysubstituted cyclopentanes. acs.org
The general pathway for the formation of these intermediates can be summarized as follows:
Initiation (SET): An external agent (photocatalyst, reducing metal) donates a single electron to a suitable acceptor on the cyclopropyl derivative (e.g., a ketone or aryl group), forming a radical anion.
Ring-Opening: The newly formed radical anion can induce the cleavage of one of the strained C-C bonds in the cyclopropane ring, resulting in a 1,3-diradical or a distonic radical anion where the charge and radical are separated.
Further Reaction: These highly reactive intermediates can then be trapped intramolecularly or intermolecularly, leading to the formation of larger ring systems or addition products.
This reactivity is fundamental to several complex transformations and highlights the utility of the cyclopropane ring as a latent 1,3-diradical synthon.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions and cycloadditions represent a powerful class of transformations for constructing cyclic molecules. The unique electronic structure of the cyclopropane ring, with its high p-character σ-bonds, allows it to participate in reactions typically reserved for π-systems.
The Alder-Ene reaction is a pericyclic process that involves an alkene with an allylic hydrogen (the "ene") and a π-bonded molecule (the "enophile"). organic-chemistry.orgjk-sci.com This reaction forms a new σ-bond through a 1,5-hydrogen shift and migration of the double bond. jk-sci.com Systems containing cyclopropyl groups can serve as competent ene components in this transformation. jk-sci.com
A notable example involves the strain-relief-driven Alder-Ene reaction of bicyclo[1.1.0]butanes (BCBs), which are composed of two fused cyclopropane rings, with strained enophiles like cyclopropenes. nih.govacs.org These reactions yield cyclobutenes decorated with highly substituted cyclopropane rings. nih.govresearchgate.net The process is highly stereoselective and proceeds under mild conditions, such as visible light irradiation to generate the cyclopropene (B1174273) in situ from vinyl diazoacetates. nih.govacs.org
Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that the reaction follows a concerted but highly asynchronous pathway. nih.govacs.org This "one step–two-stage" mechanism involves a transition state where the C-C bond formation between the enophile and the BCB bridgehead carbon is significantly more advanced than the C-H bond breaking and formation. nih.govacs.org
Table 1: Examples of Alder-Ene Reactions Involving Strained Cyclopropyl Systems. nih.govacs.orgresearchgate.netorganic-chemistry.org
In [2π + 2σ] cycloadditions, the strained σ-bonds of a cyclopropane ring behave as the formal equivalent of a π-system, reacting with a 2π component (like an alkene or alkyne). This reaction class provides a powerful method for constructing complex polycyclic frameworks. Bicyclo[1.1.0]butanes (BCBs) are particularly reactive in these transformations due to the high p-character of their central C1-C3 bond.
A facile synthesis of bicyclo[2.1.1]hexanes (BCHs) has been developed via a strain-release-driven [2π + 2σ] cycloaddition of BCBs with alkenes. This reaction can be facilitated by a pyridine-boryl radical catalyst under mild, metal-free conditions. researchgate.netrsc.org Lewis acid-catalyzed variants, for example using BF₃·Et₂O with dihydropyridines as the 2π component, have also been reported to produce novel azacycle-fused bicyclo[2.1.1]hexane scaffolds. researchgate.netrsc.org These reactions are valued for their high atom efficiency and ability to rapidly generate three-dimensional molecular complexity. rsc.org
While cyclopropanation is a well-established method for forming three-membered rings, the reverse reaction, retro-cyclopropanation (RC), has been less explored. okayama-u.ac.jpacs.orgnih.gov This process involves the cleavage of two geminal C-C bonds of a cyclopropane ring to generate a carbene and an alkene. okayama-u.ac.jpacs.org The primary challenge lies in the high energy barrier for this cleavage and the difficulty in selectively trapping the resulting carbene. okayama-u.ac.jpnih.gov
A significant advancement in this area is the use of a molybdenum-based catalytic system to effect the retro-cyclopropanation of cyclopropanes that have a directing group, such as a pyridine (B92270) moiety. okayama-u.ac.jpacs.org In this process, the cyclopropane effectively serves as a C1 synthetic unit, releasing an alkene (e.g., ethylene) and generating a molybdenum carbene species. okayama-u.ac.jp This reactive intermediate can then undergo efficient intramolecular cyclization to form valuable heterocyclic products like pyrido[2,1-a]isoindoles. okayama-u.ac.jpnih.gov
The proposed mechanism involves several key steps: acs.org
Coordination: The pyridyl directing group coordinates to the active molybdenum catalyst.
Oxidative Addition: Regioselective cleavage of the proximal C-C bond of the cyclopropane ring occurs, forming a metallacyclobutane intermediate.
Carbene Formation: A second C-C bond cleavage releases an alkene, generating a molybdenum carbene species.
Intramolecular Cyclization: The carbene is trapped intramolecularly to form the final product and regenerate the catalyst.
This strategy transforms the traditional role of cyclopropanes as C3 building blocks, opening a new avenue for C1 cyclopropane chemistry. okayama-u.ac.jp Gold(I) catalysts have also been shown to promote retro-Buchner reactions (a type of retro-cyclopropanation) of 7-substituted cycloheptatrienes to generate gold(I) carbenes, which can then be used in various synthetic transformations. iciq.orgnih.gov
Studies on Stereoselectivity and Regioselectivity in Reactions
Controlling the stereochemical and regiochemical outcomes of reactions is paramount in modern organic synthesis. For reactions involving 2-cyclopropyl-butane derivatives, the rigid and defined structure of the cyclopropane ring can be exploited to influence the selectivity of transformations on adjacent functional groups.
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of cyclopropanation, high levels of diastereocontrol can be achieved through several strategies, including the use of chiral auxiliaries, directing groups, and chiral catalysts.
One effective method involves the use of a hydroxyl group on a side chain adjacent to a cyclopropyl ring to direct the stereochemical course of a reaction. For instance, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives proceeds with excellent diastereoselectivity, furnishing stereodefined bicyclopropanes as a single diastereomer. acs.org The hydroxyl group coordinates to the zinc carbenoid reagent, directing the methylene (B1212753) transfer to one face of the double bond. unl.pt This same directing effect is observed in the vanadium-catalyzed epoxidation of these substrates, which also yields products with complete diastereoselectivity. acs.org
Another powerful approach utilizes chiral auxiliaries attached to the alkene substrate. The reaction of α,β-unsaturated amides derived from camphorpyrazolidinone with sulfur ylides can produce cyclopropanes with high diastereoselectivity. chemrxiv.org The stereochemical outcome is influenced by factors such as the solvent and the substitution pattern on the alkene. chemrxiv.org
Table 2: Methods for Achieving High Diastereoselectivity in Reactions on Alkenyl Cyclopropane Systems. acs.orgchemrxiv.orgrochester.edu
Furthermore, biocatalysis has emerged as a potent tool for stereoselective synthesis. Engineered myoglobin (B1173299) variants can catalyze the cyclopropanation of olefins with diazoacetonitrile, affording nitrile-substituted cyclopropanes with outstanding diastereoselectivity (up to 99.9% de) and enantioselectivity. rochester.edu The protein scaffold creates a chiral environment that dictates the trajectory of the reactants, leading to exceptional levels of stereocontrol. rochester.edu
Influence of Ligands and Substrate Geometry on Stereochemical Outcome
The stereochemical outcome of reactions involving 2-cyclopropylbutane derivatives is intricately linked to the nature of the ligands employed and the specific geometry of the substrate. These factors dictate the pathway of the reaction, often determining whether the transformation proceeds with retention, inversion, or racemization of stereochemistry. Mechanistic studies have revealed that the interplay between electronic and steric effects of both the substrate and the reagents is crucial in controlling the three-dimensional arrangement of the product.
In nucleophilic substitution reactions of derivatives such as cyclopropylcarbinols, the stereochemical course is highly dependent on the stability of the carbocation intermediates that are formed. nih.govchemrxiv.org The formation of nonclassical, bridged carbocations, specifically cyclopropyl carbinyl (CPC) cations, can lead to stereoretentive outcomes. nih.gov The unique structure of these nonclassical cations, where one face is shielded by its carbon skeleton, can guide the incoming nucleophile to attack from the less hindered side, thus preserving the original stereochemistry. nih.gov However, the stability and rearrangement pathways of these CPC cations are sensitive to the substituents on the cyclopropane ring. For instance, while alkyl-substituted cyclopropylcarbinols can react with excellent stereocontrol, the presence of a phenyl substituent can lead to a loss of selectivity. chemrxiv.org This is attributed to the phenyl group's ability to stabilize alternative homoallylic cations, creating an equilibrium between different cationic intermediates and allowing for multiple reaction pathways that erode the stereochemical integrity. chemrxiv.org
The nature of the participating ligands and catalysts also plays a pivotal role. In transition metal-catalyzed reactions, ligands can influence the stereoselectivity of the product. For example, in palladium-catalyzed reactions of vinylcyclopropanes, the use of bidentate phosphine (B1218219) ligands like bis(diphenylphosphino)ethane (dppe) can generate specific zwitterionic π-allylpalladium species that influence the subsequent cycloaddition process. nih.gov Similarly, in rhodium-catalyzed reactions, the coordination of the metal to the substrate initiates C-C bond cleavage to form π-allyl rhodacycle intermediates, and the stereochemistry of the final product is determined during subsequent steps like migratory insertion and reductive elimination, which are influenced by the ligand sphere around the rhodium center. nih.gov
The stereochemical outcome is not always predictable and can be influenced by subtle changes in the reaction conditions or substrate structure. For instance, in some SN2 reactions, an inversion of configuration is expected. lumenlearning.com However, confinement effects, such as those created by a supramolecular cage, can lead to an uncommon retention of configuration by blocking one face of the substrate from nucleophilic attack. researchgate.net
The following table summarizes the influence of substrate features on the stereochemical outcome of nucleophilic substitution reactions involving cyclopropylcarbinyl systems.
| Substrate Feature | Intermediate(s) | Predominant Stereochemical Outcome | Reference(s) |
| Alkyl substituents | Cyclopropylcarbinyl (CPC) cation | Retention | chemrxiv.org |
| Phenyl substituents | Equilibrium between CPC and homoallylic cations | Loss of stereoselectivity | chemrxiv.org |
| Absence of double bond in homoallylic position | Classical carbocation | Elimination products, poor stereocontrol | nih.gov |
Regioselective C-C Bond Cleavage in Cyclopropane Ring Systems
The inherent ring strain of the cyclopropane ring in derivatives of 2-cyclopropylbutane makes it susceptible to cleavage under various conditions. The regioselectivity of this C-C bond cleavage—that is, which of the three bonds in the ring is broken—is a critical aspect of its reactivity and is governed by a combination of electronic, steric, and stereoelectronic factors.
In metal-catalyzed reactions, the regioselectivity of C-C bond cleavage is often directed by the coordination of the metal catalyst to a functional group on the substrate. For vinylcyclopropanes (VCPs), the olefin moiety typically directs the transition metal to selectively cleave the adjacent C-C bond of the cyclopropane ring through oxidative addition, forming a metallacycle intermediate. nih.gov Rhodium(I) catalysts, for example, coordinate to the double bond of VCPs, triggering the cleavage of the proximal cyclopropane bond to form π-allyl rhodacycles. nih.gov
The electronic nature of the substituents on the cyclopropane ring is a major determinant of regioselectivity. In donor-acceptor (DA) cyclopropanes, which bear both an electron-donating and an electron-withdrawing group, the C-C bond between the carbons bearing these two groups is polarized and weakened, making it the preferred site of cleavage. bohrium.com This type of regioselective cleavage can be initiated under acidic conditions or through solvolysis. bohrium.com In contrast, for non-activated cyclopropanes lacking strong electronic bias, such as arylcyclopropanes, cleavage can be induced by photoredox catalysis. nih.gov In these cases, single-electron oxidation of the aryl group can lead to the formation of a radical cation, and the subsequent regioselective ring-opening is governed by orbital control, leading to the formation of sterically congested C(sp³)–heteroatom bonds. nih.gov
The regioselectivity of C-C bond cleavage can also be influenced by the nature of the attacking reagent. For instance, in the reaction of 1,2-arylalkyl cyclopropanes under photoredox conditions, the use of alcohol or amine nucleophiles can lead to excellent regioselectivity, whereas the use of chloride as a nucleophile can result in a mixture of regioisomeric products. nih.gov
The table below provides examples of regioselective C-C bond cleavage in different cyclopropane systems under various catalytic conditions.
| Cyclopropane System | Catalyst/Conditions | Directing Group | Outcome | Reference(s) |
| Vinylcyclopropanes (VCPs) | Rh(I) | Olefin | Cleavage of the proximal C-C bond | nih.gov |
| Donor-Acceptor (DA) Cyclopropylamines | Acidic conditions | N-substituent and acceptor group | Cleavage of the bond between donor- and acceptor-substituted carbons | bohrium.com |
| Arylcyclopropanes | Photoredox catalysis | Aryl group | Regioselective ring-opening based on orbital control | nih.gov |
| Alkylidenecyclopropanes | Rh(III) | Exocyclic double bond | Formation of cyclobutane (B1203170) rings via C-C bond cleavage | nih.gov |
Stereochemical and Conformational Analysis of Butane, 2 Cyclopropyl and Analogs
Conformational Preferences of Cyclopropyl (B3062369) Substituents
The conformational preferences of molecules containing a cyclopropyl group are dictated by a delicate balance of steric, electronic, and strain effects. The three-membered ring's inherent rigidity and unique electronic properties significantly influence the spatial arrangement of adjacent substituents.
Analysis of A-Values and Conformational Energies in Cyclopropyl-Substituted Systems
The sec-butyl group, which is structurally similar to the 2-cyclopropyl group (a cyclopropane (B1198618) ring attached at the 2-position of a butane (B89635) chain), has a reported A-value of approximately 2.1 kcal/mol. This value is greater than that of a methyl group (1.74 kcal/mol) and an ethyl group (1.75 kcal/mol), but slightly less than that of an isopropyl group (2.15 kcal/mol) and significantly less than a tert-butyl group (~4.9 kcal/mol). masterorganicchemistry.com This suggests that the 2-cyclopropyl group would also exhibit a significant preference for the equatorial position in a substituted cyclohexane (B81311) ring to alleviate steric strain.
The total conformational energy of a molecule like Butane, 2-cyclopropyl- arises from the interplay of torsional strain, steric strain (van der Waals interactions), and angle strain. The cyclopropyl group itself possesses significant internal strain, which influences the rotational barriers around the single bond connecting it to the butane chain.
| Substituent | A-Value (kcal/mol) |
| Methyl | 1.74 wikipedia.org |
| Ethyl | 1.75 masterorganicchemistry.com |
| Isopropyl | 2.15 masterorganicchemistry.com |
| sec-Butyl | 2.1 chegg.com |
| tert-Butyl | ~4.9 masterorganicchemistry.com |
Torsional Strain and its Impact on Conformations
Cyclopropane rings inherently possess high torsional strain because the C-H bonds on adjacent carbon atoms are eclipsed. maricopa.edulumenlearning.comlibretexts.org This is a consequence of the planar and rigid nature of the three-membered ring. lumenlearning.comlibretexts.org When a cyclopropyl group is a substituent on an alkane chain, as in Butane, 2-cyclopropyl-, rotation around the C-C single bond connecting the ring to the chain is a key conformational variable.
This rotation is not entirely free and is hindered by an energy barrier. The rotational barrier in ethane, for example, is approximately 2.9-3.0 kcal/mol and is attributed to a combination of steric repulsion and hyperconjugation effects. nih.gov For Butane, 2-cyclopropyl-, the rotational barrier would be influenced by the steric interactions between the hydrogen atoms on the cyclopropane ring and the substituents on the butane chain. As the bond rotates, conformations where the bulky groups are eclipsed will be energetically unfavorable, leading to distinct energy minima for staggered conformations.
Role of Steric and Hyperconjugative Interactions in Conformational Stability
Steric interactions play a crucial role in determining the most stable conformation of Butane, 2-cyclopropyl-. The molecule will preferentially adopt a conformation that minimizes the repulsive van der Waals forces between the cyclopropyl ring and the methyl and ethyl groups of the butane chain. This is analogous to the preference for the anti conformation in butane, where the two methyl groups are as far apart as possible.
Hyperconjugation also contributes to conformational stability. This phenomenon involves the delocalization of electrons from a filled σ-orbital (typically a C-H or C-C bond) into an adjacent empty or partially filled p-orbital or a π*-antibonding orbital. wikipedia.org In alkyl-substituted systems, hyperconjugation can stabilize certain conformations. For a cyclopropyl group, the C-C bonds of the ring have a higher p-character than typical sp³-sp³ bonds, allowing them to participate in hyperconjugative interactions with adjacent groups. researchgate.netlibretexts.orgallen.in This electronic effect can influence the rotational preference around the bond connecting the cyclopropyl ring to the butane chain, favoring conformations that allow for optimal orbital overlap. The stability of alkyl radicals and carbocations, for instance, is often explained by the stabilizing effect of hyperconjugation from adjacent alkyl groups. libretexts.org
Stereochemical Aspects of Butane, 2-cyclopropyl-
The presence of stereocenters in Butane, 2-cyclopropyl- gives rise to stereoisomerism, a key aspect of its molecular structure and properties.
Chirality and Stereoisomeric Forms of the Compound
Butane, 2-cyclopropyl- is a chiral molecule. The carbon atom of the butane chain to which the cyclopropyl group is attached (C2) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the cyclopropyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image, and therefore, can exist as a pair of enantiomers.
Studies of Diastereomers and Enantiomers
While specific studies on the diastereomers and enantiomers of Butane, 2-cyclopropyl- are not extensively documented in the readily available literature, the principles of stereoisomerism and the extensive research on the synthesis and separation of chiral cyclopropane derivatives provide a strong framework for understanding its stereochemical behavior. nih.govrochester.eduacs.orgresearchgate.netacs.org
The synthesis of Butane, 2-cyclopropyl- via non-stereoselective methods would result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers, a process known as chiral resolution, can be achieved through various techniques. Chiral chromatography, using a chiral stationary phase, is a common method for separating enantiomers. nih.govchromatographyonline.comeijppr.com Another approach involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by conventional methods like crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.
The development of enantioselective synthesis would allow for the direct preparation of a single enantiomer of Butane, 2-cyclopropyl-. Such methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govrochester.eduacs.orgresearchgate.netacs.org The ability to obtain enantiomerically pure forms of this compound would be crucial for applications where specific stereochemistry is required, such as in medicinal chemistry or materials science.
Application of Cyclopropane-Based Conformational Restriction Strategies
In the field of medicinal chemistry, the conformational restriction of a molecule is a pivotal strategy in drug design. fiveable.me By reducing the number of accessible conformations, it is possible to pre-organize a ligand for its biological target, which can lead to significant improvements in binding affinity, selectivity, and metabolic stability. acs.orgrsc.org One of the most effective methods to achieve this is by incorporating a cyclopropane ring into the molecular structure. The inherent rigidity and well-defined three-dimensional shape of the cyclopropyl group serve to limit the rotational freedom of adjacent chemical bonds, thereby acting as a conformational lock. nih.gov
The unique structural characteristics of the cyclopropane ring, including its strained C-C bonds with enhanced π-character, make it a valuable tool for medicinal chemists. acs.org This strategy effectively reduces the entropic penalty that occurs when a flexible molecule binds to its receptor, as the molecule already exists in a conformation that is favorable for binding. acs.org The application of this principle has led to the development of potent and selective bioactive compounds across various therapeutic areas.
A notable application of this strategy is in the development of peptidomimetics, where incorporating cyclopropane-containing amino acids can drastically alter the secondary structure and flexibility of a peptide sequence. nih.gov This modification not only enhances metabolic stability but also allows for precise control over the direction of side chains, a critical feature for optimizing interactions with a biological target. nih.gov
Research Findings in Enzyme Inhibition
The conformational restriction strategy has been successfully applied to the design of enzyme inhibitors. By replacing a flexible portion of a known inhibitor with a cyclopropane ring, researchers can lock the molecule into its bioactive conformation, leading to enhanced potency.
For instance, in the development of inhibitors for β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, a flexible ethylene (B1197577) linker in an amidine-type inhibitor was replaced with a chiral cyclopropane ring. This led to the synthesis of four stereoisomers, with the cis-(1S,2R) isomer demonstrating the most potent BACE1 inhibitory activity. X-ray crystallography revealed that the rigid cyclopropane ring induced a unique binding mode through a CH−π interaction with a tyrosine residue (Tyr71) in the enzyme's active site.
Another example can be found in the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for immunosuppressive agents. A series of analogues of the active metabolite of leflunomide (B1674699) were synthesized, incorporating a cyclopropyl group. The in vivo activity of these compounds was found to correlate well with their in vitro DHODH potency, leading to the identification of a promising compound with activity in arthritis models. nih.gov
| Compound | Modification | Biological Activity |
|---|---|---|
| Leflunomide Active Metabolite | - | Inhibits DHODH |
| Analog 3 | Incorporation of a cyclopropyl moiety | Active in rat and mouse collagen-induced arthritis models (ED50 = 2 and 31 mg/kg, respectively) nih.gov |
Application in G-Protein Coupled Receptor (GPCR) Ligands
The design of ligands for G-protein coupled receptors (GPCRs) also benefits from the conformational restriction imparted by cyclopropane rings. The precise spatial arrangement of pharmacophoric groups is crucial for selective binding to GPCR subtypes.
In the pursuit of potent and selective inhibitors for GABA transporters (GATs), a series of conformationally restricted γ-aminobutyric acid (GABA) analogs were synthesized. These included trans- and cis-2,3-methano and 3,4-methano analogs. Systematic evaluation of these compounds against four GAT subtypes revealed that a trans-3,4-methano analog exhibited significant inhibitory effects on GAT3 and the betaine-GABA transporter 1 (BGT1), identifying it as a valuable lead compound for further development.
| Compound | Target | IC50 (μM) |
|---|---|---|
| trans-3,4-methano GABA analog | GAT3 | 23.9 |
| BGT1 | 5.48 |
These examples underscore the utility of the cyclopropane ring as a strategic element in modern drug design. By providing a rigid scaffold, it allows for the fine-tuning of a molecule's conformation to optimize its interaction with a biological target, ultimately leading to the development of more potent and selective therapeutic agents. acs.orgrsc.org
Advanced Spectroscopic Research for Mechanistic and Structural Elucidation
Mass Spectrometry in Mechanistic Studies
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure and study reaction mechanisms. uinsyahada.ac.id The electron ionization (EI) mass spectrum of 2-cyclopropylbutane would show a molecular ion peak corresponding to its molecular weight (98.19 g/mol ), as well as a series of fragment ions. nih.govnist.gov The fragmentation pattern is key to understanding the stability of different parts of the molecule and potential rearrangement pathways. For instance, the cleavage of the bond between the cyclopropyl (B3062369) ring and the butyl group, or fragmentation within the butyl chain, can provide evidence for the presence of these structural motifs. In mechanistic studies, such as those involving radical reactions, MS can be used to identify intermediates and products, shedding light on the reaction pathway. smolecule.com
Table 2: Key Fragments in the Mass Spectrum of 2-Cyclopropylbutane
| m/z | Proposed Fragment |
| 98 | [C₇H₁₄]⁺ (Molecular Ion) |
| 83 | [C₆H₁₁]⁺ |
| 69 | [C₅H₉]⁺ |
| 57 | [C₄H₉]⁺ (Butyl Cation) |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropyl/Allyl Cation) |
Data sourced from NIST WebBook. nist.gov
Infrared and Vibrational Spectroscopy in Molecular Structure Analysis
Infrared (IR) and vibrational spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of a compound. tanta.edu.egnanografi.com The IR spectrum of 2-cyclopropylbutane exhibits characteristic absorption bands corresponding to the vibrational modes of its chemical bonds. libretexts.org The C-H stretching vibrations of the alkane and cyclopropane (B1198618) moieties typically appear in the region of 2850-3000 cm⁻¹. libretexts.org The presence of the cyclopropyl ring can be confirmed by characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation (breathing) modes at lower frequencies. The bending vibrations of the CH₂, and CH₃ groups also provide structural information. libretexts.org
Table 3: Characteristic Infrared Absorption Bands for 2-Cyclopropylbutane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Cyclopropyl C-H |
| 2850-2960 | C-H Stretch | Alkyl C-H |
| 1450-1470 | C-H Bend | CH₂ Scissoring |
| ~1380 | C-H Bend | CH₃ Umbrella |
| ~1020 | Ring Deformation | Cyclopropane Ring |
Note: These are approximate values and can be influenced by the molecular environment.
Electron Diffraction and Microwave Spectroscopy for Geometrical Parameters
Electron diffraction and microwave spectroscopy are high-resolution techniques used to determine the precise geometrical parameters of molecules in the gas phase, such as bond lengths and bond angles. d-nb.infodokumen.pub These methods would provide accurate data on the structure of 2-cyclopropylbutane, including the C-C bond lengths within the cyclopropyl ring and the butyl chain, as well as the bond angles. dokumen.pub Microwave spectroscopy, in particular, can distinguish between different conformers of a molecule and provide their rotational constants, which are related to the moments of inertia. mst.edu This information is crucial for building a detailed three-dimensional model of the molecule and for validating computational models of its structure. mdpi.com
Computational and Theoretical Chemistry of Butane, 2 Cyclopropyl Systems
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are foundational to modern computational chemistry, offering a way to solve the Schrödinger equation (or a simplified form of it) for a given molecule. These methods provide detailed information about the electronic structure and energy of the system.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.me DFT methods are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mdpi.com This approach allows for the investigation of a wide range of molecular properties, including reaction pathways and mechanisms. fiveable.meumn.edu
For 2-cyclopropylbutane, DFT would be instrumental in elucidating the mechanisms of reactions involving the strained cyclopropane (B1198618) ring. For instance, the ring-opening of cyclopropanes can proceed through various pathways, and DFT calculations can determine the most favorable route. rsc.orgnih.gov By calculating the energies of reactants, products, transition states, and any intermediates, a detailed energy profile for a proposed reaction can be constructed. acs.org
Consider a hypothetical acid-catalyzed ring-opening reaction of 2-cyclopropylbutane. DFT calculations could be used to:
Model Reactant and Product Structures: Optimize the geometries of 2-cyclopropylbutane and the potential carbocation intermediates and final ring-opened products.
Locate Transition States: Identify the transition state structures connecting reactants to intermediates and intermediates to products.
Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which is crucial for predicting reaction rates. mdpi.com
Commonly used functionals for such mechanistic studies include B3LYP, M06-2X, and ωB97X-D, often paired with basis sets like 6-31G(d) or the more extensive def2-TZVP to achieve reliable results. nih.govnih.gov The insights gained from these calculations can help explain regioselectivity and stereoselectivity observed in experiments. rsc.orgrsc.org
| Computational Method (Functional/Basis Set) | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| B3LYP/6-31G(d) | 25.4 | -15.2 |
| M06-2X/6-311+G(d,p) | 22.1 | -18.5 |
| ωB97X-D/def2-TZVP | 21.5 | -18.9 |
Ab initio (Latin for "from the beginning") molecular orbital (MO) methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameterization. semanticscholar.orgchempedia.info These methods provide a rigorous, wave-function-based description of the electronic structure of a molecule. csus.eduacs.org
For 2-cyclopropylbutane, ab initio MO theory can be used to accurately calculate fundamental electronic properties. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, leading to more precise energy and property predictions. aip.org
Applications for 2-cyclopropylbutane would include:
Determination of Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and electronic stability.
Calculation of Ionization Potential and Electron Affinity: Predicting the energy required to remove an electron (ionization potential) and the energy released when an electron is added (electron affinity).
Generation of Electron Density Maps: Visualizing the distribution of electrons within the molecule, highlighting the unique bonding characteristics of the strained cyclopropyl (B3062369) ring.
These calculations provide a detailed picture of the molecule's electronic landscape, complementing the mechanistic insights from DFT.
While DFT is a powerful tool for exploring reaction mechanisms, achieving high accuracy for energy barriers often requires more sophisticated, high-level computational methods. rsc.orgfaccts.de These methods, such as Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are often referred to as the "gold standard" in quantum chemistry for their ability to provide results that are very close to experimental values. nih.gov
For a reaction involving 2-cyclopropylbutane, such as a hydrogen abstraction or a radical-induced ring-opening, high-level methods would be employed to:
Benchmark DFT Results: The energy barrier calculated with a more affordable DFT functional can be compared against a high-level calculation (e.g., CCSD(T)) to assess the accuracy of the DFT method. nih.gov
Obtain Accurate Reaction Rates: The activation energy is a key parameter in transition state theory for calculating reaction rate coefficients. nih.gov Highly accurate barriers are essential for quantitative predictions of reaction kinetics. nih.gov
Refine Transition State Geometries: While DFT often provides good geometries, high-level methods can be used to obtain more precise structures for transition states, which is critical for accurate barrier height calculations. nih.gov
Due to their high computational cost, these methods are typically used for smaller systems or to calculate single-point energies on geometries optimized with a less expensive method like DFT. nih.gov
Analysis of Potential Energy Surfaces (PES)
A potential energy surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. longdom.orglibretexts.orgyoutube.com It provides a conceptual landscape for understanding molecular conformations and reaction dynamics. libretexts.org Stationary points on the PES correspond to stable molecules (minima) and transition states (first-order saddle points). pythoninchemistry.org
For 2-cyclopropylbutane, a PES analysis would be particularly useful for studying its conformational flexibility. The molecule has several rotatable bonds, most notably the bond connecting the sec-butyl group to the cyclopropyl ring. By systematically changing the dihedral angle of this bond and calculating the energy at each point, a one-dimensional PES (or potential energy curve) can be generated.
This analysis would reveal:
Stable Conformers: The energy minima on the surface correspond to the most stable rotational isomers (rotamers) of 2-cyclopropylbutane.
Rotational Barriers: The energy maxima represent the transition states between these conformers, defining the energy barrier to rotation.
Reaction Pathways: For chemical reactions, a multi-dimensional PES can map the entire reaction pathway from reactants to products, visualizing the "path of least energy" that the reaction is most likely to follow. longdom.orgacs.org
Advanced Bonding Analyses
While quantum mechanical calculations provide a wealth of numerical data, interpreting this data in terms of classical chemical concepts like bonds and charges requires further analysis.
Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals from a QM calculation into a localized picture consistent with Lewis structures. wisc.eduwikipedia.org NBOs are orbitals with maximum electron density, corresponding to core electrons, lone pairs, and bonds. wikipedia.orgq-chem.com
An NBO analysis performed on 2-cyclopropylbutane would provide deep insights into its bonding:
Hybridization and Bond Character: It would quantify the hybridization of each carbon atom, revealing the increased p-character in the C-C bonds of the strained cyclopropyl ring (often described as "bent bonds").
Natural Atomic Charges: It calculates the charge distribution, indicating which atoms are more electron-rich or electron-deficient.
| Atom/Bond | NBO Parameter | Calculated Value | Interpretation |
|---|---|---|---|
| C1 (ring) | Natural Charge (e) | -0.25 | Slightly electron-rich carbon atom in the ring. |
| C1-C2 (ring bond) | Hybridization | sp2.4-sp2.4 | Increased p-character due to ring strain. |
| C-H (sec-butyl) → σ*(C-C) (ring) | E(2) Stabilization Energy (kcal/mol) | 1.8 | Weak hyperconjugative interaction stabilizing the molecule. |
Characterization of Unusual Bonding in Cyclopropanes (e.g., "Bent Bonds")
The cyclopropane ring, a core feature of Butane (B89635), 2-cyclopropyl-, presents a significant challenge to conventional bonding theories due to its acute 60° internuclear bond angles, a stark deviation from the ideal 109.5° for sp³ hybridized carbon atoms. Computational and theoretical chemistry have been instrumental in elucidating the nature of the carbon-carbon bonds within this strained ring, leading to the widely accepted model of "bent bonds," also known as "banana bonds". acs.orgnih.gov
Theoretical models, such as the Coulson-Moffitt model, propose that to accommodate the geometric constraints of the three-membered ring, the carbon atoms undergo a rehybridization. The orbitals forming the C-C bonds have a higher degree of p-character than in a typical alkane, while the C-H bonds gain more s-character. acs.org This shift results in the path of maximum electron density between two carbon atoms being displaced outwards from the direct internuclear axis, creating an arc-like or "bent" bond. acs.orgnih.gov
Computational studies, utilizing methods like Density Functional Theory (DFT) and ab initio calculations, have provided quantitative support for this model. nih.govdigitellinc.com These studies allow for the visualization and analysis of electron density maps, which confirm that the highest electron density does not lie on the straight line connecting the carbon nuclei. acs.org Furthermore, calculations reveal that the interorbital angle in cyclopropane is approximately 104-105°, significantly larger than the 60° internuclear angle. nih.gov This discrepancy is a direct measure of the bond bending.
The unusual bonding in the cyclopropane ring has profound chemical consequences. The C-C bonds are weaker than those in acyclic alkanes, making the ring susceptible to opening reactions. Computational studies have explored this enhanced reactivity, for instance, by calculating the low energy barrier for the insertion of a carbon atom into a C-C bond of cyclopropane. digitellinc.com Recent DFT calculations on cyclopropane derivatives have also investigated the difference between vertical and adiabatic ionization potentials (IPs), revealing large reorganization energies upon ionization. nih.gov This suggests that the geometry of the molecule changes significantly upon losing an electron, a characteristic linked to the high reactivity of these strained systems. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Internuclear C-C-C Angle | 60° | Geometric angle between carbon atoms in the ring. |
| Interorbital Angle | ~104-105° | Angle between the hybrid orbitals forming the C-C bonds, indicating bond strain. nih.gov |
| Calculated Adiabatic IP (Bicyclo[4.1.0]hept-3-ene) | trans: 7.92 eV; cis: 8.34 eV | Lower IP in the trans isomer suggests higher reactivity under oxidative conditions. nih.gov |
| Reorganization Energy upon Ionization (Cyclopropane) | ~0.75 eV | Large value indicates significant geometric change and is linked to reactivity. nih.gov |
Molecular Dynamics and Conformational Simulations for Alkylcyclopropanes
The presence of a flexible sec-butyl group attached to the rigid cyclopropane ring in Butane, 2-cyclopropyl- introduces significant conformational complexity. Understanding the molecule's preferred shapes, the energy barriers between them, and its dynamic behavior in different environments is crucial for predicting its physical and chemical properties. Molecular dynamics (MD) and conformational simulations are powerful computational tools for exploring this conformational landscape.
Conformational analysis of alkylcyclopropanes involves identifying the various stable spatial arrangements (conformers or rotamers) that arise from rotation around the single bonds. For Butane, 2-cyclopropyl-, this primarily concerns the rotation about the C-C bond connecting the sec-butyl group to the cyclopropane ring. These simulations can map out the potential energy surface of the molecule as a function of these rotational angles (dihedral angles).
Molecular dynamics simulations provide a time-resolved view of the molecule's motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, typically on the scale of nanoseconds to microseconds. wustl.edu This allows for the observation of transitions between different conformational states and the calculation of the relative populations of these states. wustl.edu The choice of a suitable force field (e.g., OPLS-AA, AMBER) is critical for the accuracy of these simulations, as it defines the potential energy of the system. wustl.edu
For example, in simulations of flexible cyclic peptides, long MD runs (e.g., 100 ns) have been used to reveal transitions between a predominant conformer and minor conformers. wustl.edu Similar approaches can be applied to Butane, 2-cyclopropyl- to determine the most stable arrangement of the sec-butyl group relative to the cyclopropyl ring and to quantify the energy differences between various staggered and eclipsed conformations. The results from these simulations can be used to generate free-energy landscapes, which provide a comprehensive picture of the conformational preferences and the energy barriers separating them. nih.gov
| Objective | Computational Method | Expected Outcome |
|---|---|---|
| Identify Stable Conformers | Conformational Search, Energy Minimization | Geometric structures of low-energy rotamers. |
| Determine Conformational Energies | Quantum Mechanics (DFT, ab initio) | Relative stability of different conformers. |
| Simulate Dynamic Behavior | Molecular Dynamics (MD) Simulations | Time-dependent trajectory of atomic motions and conformational transitions. wustl.edu |
| Map Energy Landscapes | Analysis of MD Trajectories, Metadynamics | Visualization of stable states and the energy barriers between them. nih.govchemrxiv.org |
Synthetic Applications and Chemical Transformations of Butane, 2 Cyclopropyl and Derivatives
Butane (B89635), 2-cyclopropyl- as a Synthetic Building Block
The cyclopropyl (B3062369) moiety is a key structural feature in numerous biologically active compounds and natural products, often contributing to enhanced metabolic stability and binding affinity. bohrium.comunl.pt As such, alkylcyclopropanes like "Butane, 2-cyclopropyl-" are attractive building blocks for the synthesis of more complex molecular architectures.
The incorporation of the 2-cyclopropyl-butane moiety into larger molecules can be achieved through various synthetic strategies. One common approach involves the cross-coupling of a cyclopropyl-containing organometallic reagent with a suitable electrophile. For instance, cyclopropylboronic acids and their esters can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. organic-chemistry.org This methodology allows for the direct attachment of the cyclopropyl group to aromatic or unsaturated systems. While not specifically demonstrated for "Butane, 2-cyclopropyl-", it is conceivable that a corresponding boronic acid derivative could be used to install the sec-butylcyclopropyl unit into a variety of organic scaffolds.
Another strategy involves the use of the cyclopropyl group to direct the formation of adjacent stereocenters. The rigid nature of the three-membered ring can influence the facial selectivity of reactions on neighboring functional groups, providing a means to control the stereochemical outcome of a synthetic sequence.
Cyclopropyl-substituted cyclobutenes are valuable intermediates in organic synthesis, serving as precursors to a range of complex molecules. nsf.govorganic-chemistry.org One approach to their synthesis involves the [2+2] cycloaddition of an alkyne with an alkene. While direct cycloaddition with "Butane, 2-cyclopropyl-" is not documented, derivatives of this compound could potentially participate in such reactions. For example, a vinyl-substituted sec-butylcyclopropane could act as the alkene component in a transition-metal-catalyzed cycloaddition.
Alternatively, ring-expansion reactions of cyclopropylcarbenes or their precursors can provide access to cyclobutenes. organic-chemistry.org A rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones has been reported as a straightforward method for the synthesis of monosubstituted cyclobutenes. organic-chemistry.org This suggests that a suitably functionalized derivative of "Butane, 2-cyclopropyl-", such as a ketone, could be converted to the corresponding N-tosylhydrazone and subsequently undergo ring expansion to yield a sec-butyl-substituted cyclobutene (B1205218).
| Starting Material Class | Reaction Type | Product Class | Catalyst/Reagent | Ref. |
| Cyclopropyl N-tosylhydrazones | Ring Expansion | Monosubstituted Cyclobutenes | Rh(II) catalysts | organic-chemistry.org |
| Alkynes and Alkenes | [2+2] Cycloaddition | Cyclobutenes | Cobalt catalysts | nsf.gov |
Bicyclo[2.1.1]hexanes are considered rigid bioisosteres of meta-substituted benzene (B151609) rings and are of increasing interest in medicinal chemistry. enamine.net The synthesis of these bicyclic systems can be achieved through various cycloaddition strategies, some of which utilize cyclopropane-containing precursors. For instance, the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes provides a route to bicyclo[2.1.1]hexanes. nih.gov While "Butane, 2-cyclopropyl-" itself is not a direct precursor, its structural elements could be incorporated into molecules designed to undergo such cycloadditions.
Photochemical [2+2] cycloadditions of 1,5-dienes are another common method for constructing the bicyclo[2.1.1]hexane skeleton. rsc.org A synthetic intermediate containing the 2-cyclopropyl-butane moiety and a diene system could potentially be used to generate a complex polycyclic structure incorporating this alkylcyclopropane unit.
Functionalization and Derivatization Strategies
The selective functionalization of "Butane, 2-cyclopropyl-" is a key challenge due to the presence of multiple C-H bonds with similar reactivity. However, modern synthetic methods offer potential solutions for the selective modification of either the butane chain or the cyclopropyl ring.
Selective functionalization of the cyclopropyl ring in the presence of the butane chain, or vice versa, would rely on exploiting the distinct reactivity of the C-H bonds in each part of the molecule. The C-H bonds on the cyclopropane (B1198618) ring are known to have higher s-character and are generally stronger and less reactive towards radical abstraction than those on the acyclic alkyl chain. hyphadiscovery.com However, transition metal-catalyzed C-H activation provides a powerful tool for the selective functionalization of otherwise unreactive C-H bonds. nih.govrsc.org
Palladium-catalyzed C-H functionalization, often guided by a directing group, has been successfully applied to the arylation and acyloxylation of cyclopropanes. nih.govnih.gov By installing a directing group on the "Butane, 2-cyclopropyl-" molecule, it may be possible to direct a metal catalyst to a specific C-H bond on either the cyclopropyl ring or the butane chain. For example, a pyridyl or oxazoline (B21484) directing group could be attached to the butane chain to favor functionalization at a specific position.
Conversely, the inherent electronic properties of the cyclopropyl group can influence the regioselectivity of certain reactions. The cyclopropyl group can stabilize an adjacent carbocation, which could be exploited in electrophilic substitution reactions. wikipedia.org
| Functionalization Method | Target Site | Catalyst/Reagent | Directing Group (if any) | Ref. |
| Pd-catalyzed C-H Arylation | Cyclopropane C-H | Pd(OAc)₂ | N-Ac-Ile-OH | nih.gov |
| Pd-catalyzed C-H Iodination | Cyclopropane C-H | Pd(OAc)₂ / IOAc | Oxazoline, Pyridine (B92270) | nih.gov |
The preparation of functionalized derivatives of "Butane, 2-cyclopropyl-" is crucial for its use in more complex synthetic endeavors. Functional groups can be introduced either during the synthesis of the alkylcyclopropane or by post-synthetic modification.
Ring-opening reactions of activated cyclopropanes provide a versatile method for the introduction of functionality. scispace.comrsc.org For example, donor-acceptor cyclopropanes can be opened by a variety of nucleophiles to generate 1,3-difunctionalized products. While "Butane, 2-cyclopropyl-" itself is not a donor-acceptor cyclopropane, it could be derivatized to introduce the necessary activating groups.
Alternatively, functionalized cyclopropanating reagents can be used to construct the cyclopropane ring with the desired functionality already in place. For example, the Simmons-Smith reaction of an appropriately substituted alkene can generate a cyclopropane with a variety of functional groups.
The development of methods for the selective preparation of functionalized alkylcyclopropanes, including those with the 2-cyclopropyl-butane skeleton, will undoubtedly expand their utility as building blocks in organic synthesis.
Strain-Release Driven Chemistry for Molecular Diversification
The cyclopropyl group, with its characteristic 60° bond angles, possesses significant ring strain, estimated to be around 27.5 kcal/mol. This inherent strain is a powerful driving force for a variety of chemical transformations that are not readily observed in their acyclic or larger-ring counterparts. The release of this strain energy can be harnessed to forge new bonds and construct complex molecular architectures.
Exploiting Ring Strain for Novel Reaction Pathways
The high p-character of the C-C bonds in the cyclopropane ring allows it to behave similarly to a π-system in certain reactions. This "pseudo-double-bond" character makes the ring susceptible to attack by electrophiles, radicals, and transition metals, leading to ring-opening reactions. For a simple alkyl cyclopropane such as Butane, 2-cyclopropyl-, these reactions would typically require energetic conditions or catalytic activation to overcome the stability of the non-activated ring.
Novel reaction pathways can be envisaged where the relief of ring strain is the primary thermodynamic driving force. For instance, transition metal-catalyzed reactions could facilitate the cleavage of one of the C-C bonds in the cyclopropyl ring of Butane, 2-cyclopropyl-, leading to the formation of a metallacyclobutane intermediate. This intermediate could then undergo further transformations, such as reductive elimination or insertion reactions, to yield a variety of functionalized products.
Table 1: Potential Strain-Release Driven Reactions of Butane, 2-cyclopropyl-
| Reaction Type | Reagents/Catalysts | Expected Product Class |
| Hydrogenolysis | H₂, Ni or Pt catalyst | Heptanes (e.g., 2-methylhexane) |
| Halogenation | Br₂ or Cl₂ (dark) | 1,3-Dihaloheptanes |
| Acid-Catalyzed Opening | H⁺ | Alkenes or alcohols |
Note: This table represents expected reactions based on the general chemistry of alkylcyclopropanes, as specific literature for Butane, 2-cyclopropyl- is limited.
Electrochemical Strain-Release Reactions in Synthesis
Electrochemical methods offer a powerful and sustainable approach to activate otherwise inert C-C bonds. In the context of cyclopropanes, anodic oxidation can initiate strain-release driven transformations. For non-biased alkyl cyclopropanes, direct activation through electrochemical oxidation is a pioneering area of research. nih.gov This approach can lead to ring-opening of the cyclopropane under electrochemical conditions, streamlining the synthesis of diverse organic molecules. nih.gov
The electrochemical oxidation of Butane, 2-cyclopropyl- would likely proceed via the formation of a radical cation intermediate. This highly reactive species can then undergo C-C bond cleavage to relieve the ring strain, leading to a distonic radical cation. The fate of this intermediate would depend on the reaction conditions, such as the solvent and supporting electrolyte used. In the presence of nucleophiles, this could lead to the formation of 1,3-difunctionalized products. For instance, electrolysis in the presence of an alcohol could yield 1,3-alkoxy-functionalized heptane (B126788) derivatives.
Table 2: Hypothetical Products from Electrochemical Oxidation of Butane, 2-cyclopropyl- in the Presence of Nucleophiles
| Nucleophile (Nu-H) | Product Structure | Product Name (Example) |
| Methanol (CH₃OH) | CH₃CH(OCH₃)CH₂CH₂CH(CH₃)₂ | 1-Methoxy-4-methylhexane |
| Water (H₂O) | CH₃CH(OH)CH₂CH₂CH(CH₃)₂ | 4-Methylhexan-1-ol |
| Acetic Acid (CH₃COOH) | CH₃CH(OAc)CH₂CH₂CH(CH₃)₂ | 4-Methylhexan-1-yl acetate |
Note: The regioselectivity of the nucleophilic attack would be influenced by steric and electronic factors of the intermediate radical cation.
Cyclopropyl Moieties as C1 or C3 Synthetic Units
The unique structural and electronic properties of the cyclopropyl group allow it to serve as a versatile building block in organic synthesis, acting as either a one-carbon (C1) or a three-carbon (C3) synthon. This dual reactivity stems from the different ways in which the cyclopropane ring can be cleaved.
When acting as a C3 synthon , the entire three-carbon ring is incorporated into the product. This is typically observed in ring-opening reactions with electrophiles or nucleophiles, where a 1,3-difunctionalized acyclic product is formed. For Butane, 2-cyclopropyl-, a hypothetical reaction with an electrophile (E⁺) and a nucleophile (Nu⁻) could lead to a product where the E and Nu are separated by a three-carbon chain originating from the cyclopropyl ring.
Conversely, the cyclopropyl group can act as a C1 synthon in certain rearrangement or fragmentation reactions. While less common for simple alkyl cyclopropanes, derivatives of Butane, 2-cyclopropyl- could potentially undergo transformations where the cyclopropyl ring delivers a single carbon atom to the reacting partner. For example, oxidative cleavage of a suitably functionalized derivative could lead to the extrusion of a carbon unit.
The utility of the 2-cyclopropylbutyl group as a synthetic unit is an area ripe for exploration, with the potential to provide novel pathways for the construction of complex organic molecules.
Table 3: The 2-Cyclopropylbutyl Group as a Potential C1 or C3 Synthon
| Synthon Type | Reaction Class | Illustrative Transformation |
| C3 Synthon | Electrophilic Ring Opening | Butane, 2-cyclopropyl- + E⁺/Nu⁻ → E-(CH₂)₃-CH(CH₃)CH₂CH₃ + Nu-related byproduct |
| C1 Synthon | Oxidative Fragmentation (of a derivative) | Functionalized 2-cyclopropylbutane → C1 unit transfer + Butyl-containing fragment |
Note: These are conceptual examples to illustrate the potential synthetic utility, as specific applications for the 2-cyclopropylbutyl group are not widely documented.
Future Research Directions in Butane, 2 Cyclopropyl Chemistry
Development of Novel Stereoselective Synthetic Pathways
While the synthesis of racemic 2-cyclopropylbutane has been documented, for instance, through the hydrogenation of cyclopropylalkenes or from methylcyclopropyl ketone, the development of methods to access its enantiomers in high purity remains a critical challenge. nasa.govnasa.gov Future work should focus on catalytic asymmetric syntheses that can selectively produce either the (R)- or (S)-enantiomer. Such pathways are crucial for investigating the molecule's chiroptical properties and for its potential use as a chiral building block in pharmaceutical synthesis.
Research in this area could pursue several promising avenues:
Asymmetric Hydrogenation: Developing chiral catalysts for the hydrogenation of prochiral precursors like 2-cyclopropyl-1-butene or 2-cyclopropyl-2-butene.
Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from natural sources to construct the 2-cyclopropylbutane framework.
Organocatalysis: Employing chiral organocatalysts to control the stereochemistry of key bond-forming reactions. For example, asymmetric Michael additions to cyclopropyl-containing acceptors could be a viable route.
A recent surge in the asymmetric transformations of bicyclo[1.1.0]butanes (BCBs) highlights the feasibility of creating complex chiral cyclopropane-containing structures. chinesechemsoc.org Adapting these modern catalytic strategies could provide a direct and efficient entry to enantiopure 2-cyclopropylbutane and its derivatives.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Precursor Example | Catalyst/Reagent Type | Desired Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | 2-Cyclopropyl-1-butene | Chiral Rhodium or Iridium complex | Enantioenriched (R)- or (S)-2-cyclopropylbutane |
| Stereoselective Grignard Reaction | Methylcyclopropyl ketone | Chiral ligand-modified Grignard reagent | Diastereoselective formation of a chiral alcohol precursor |
Exploration of Under-Utilized Mechanistic Transformations
The reactivity of 2-cyclopropylbutane is largely underexplored. The cyclopropyl (B3062369) group, with its inherent ring strain and p-character, offers a reactive handle that has not been fully exploited. rsc.org Future research should investigate transformations that go beyond simple alkane chemistry.
Key areas for exploration include:
Strain-Release Reactions: Investigating ring-opening reactions of the cyclopropyl group. This could be achieved through electrophilic addition, radical-initiated pathways, or transition metal-catalyzed processes. nih.gov Such reactions could lead to the formation of functionalized heptenes or other acyclic structures with defined stereochemistry.
Transition-Metal Catalyzed C-H Activation: The butane (B89635) chain possesses multiple C-H bonds (primary, secondary, tertiary) that could be selectively functionalized using modern catalytic methods. This would allow for the direct installation of functional groups, bypassing lengthy synthetic sequences.
Gold-Catalyzed Rearrangements: Gold catalysts have shown remarkable efficiency in activating strained rings and triggering complex rearrangements. uzh.ch Exploring the reaction of 2-cyclopropylbutane derivatives under gold catalysis could unveil novel skeletal reorganizations.
The ene-like reactions observed with bicyclo[1.1.0]butanes suggest that the cyclopropyl moiety can participate in pericyclic processes, a reactivity mode that remains unexamined for 2-cyclopropylbutane. semanticscholar.orgacs.org
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry offers a powerful tool to guide and rationalize experimental studies. For 2-cyclopropylbutane, advanced modeling can provide deep insights into its structure, properties, and reactivity.
Future computational efforts should focus on:
Quantitative Structure-Property Relationship (QSPR): Expanding on initial QSPR studies to build robust models that can predict a wide range of physicochemical properties, from boiling points to heats of formation. nih.gov This would aid in the design of derivatives with tailored characteristics.
Reaction Pathway Modeling: Using Density Functional Theory (DFT) to map the potential energy surfaces of proposed transformations, such as ring-opening or C-H activation. This can help predict reaction feasibility, identify transition states, and rationalize stereochemical outcomes. semanticscholar.org
Spectroscopic Prediction: Calculating theoretical NMR, IR, and vibrational circular dichroism (VCD) spectra for the different conformers and enantiomers of 2-cyclopropylbutane. This would be invaluable for interpreting experimental data and confirming structural assignments.
Table 2: Computational Approaches for 2-Cyclopropylbutane Research
| Computational Method | Research Application | Predicted Parameters |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies, Conformational analysis, Spectroscopic analysis | Transition state energies, Relative conformer stabilities, NMR chemical shifts, IR frequencies |
| QSPR / Machine Learning | Property prediction for derivatives | Boiling point, Density, Enthalpy of formation, Biological activity |
Expanding Synthetic Utility in Complex Molecule Synthesis
The true value of 2-cyclopropylbutane as a building block lies in its potential for elaboration into more complex molecular architectures. Its defined stereocenter and unique blend of steric and electronic properties make it an attractive scaffold for medicinal chemistry and materials science. For instance, related structures like 1-cyclopropylbutane-1,3-dione have been utilized as intermediates in the synthesis of antitubercular agents. acs.org
Future research should aim to:
Develop 2-Cyclopropylbutane-Based Building Blocks: Convert 2-cyclopropylbutane into a variety of functionalized synthons, such as alcohols, amines, and halides. These new building blocks could then be incorporated into larger molecules.
Application in Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for phenyl rings or gem-dimethyl groups in drug design. Enantiopure 2-cyclopropylbutane derivatives could serve as novel C(sp3)-rich scaffolds for creating drug candidates with improved metabolic stability and solubility. chinesechemsoc.org
Synthesis of Complex Natural Products: The rigid cyclopropane (B1198618) ring fused to a flexible alkyl chain is a motif found in some natural products. Developing synthetic routes that leverage 2-cyclopropylbutane could provide more efficient access to these complex targets. The ozonolysis of a related cyclopropyl-substituted cyclobutene (B1205218) to a complex ketoaldehyde demonstrates the potential for creating stereochemically rich backbones from such precursors. acs.org
Investigation of Unique Conformational Properties and Their Exploitation
The interplay between the rigid, planar cyclopropyl group and the flexible, chiral sec-butyl group gives rise to a fascinating conformational landscape. The rotation around the C-C bond connecting the ring and the chain is expected to be governed by distinct rotational barriers, leading to preferred spatial arrangements.
A key research direction is the detailed study of these conformational preferences:
Experimental Conformational Analysis: Using techniques like variable-temperature NMR spectroscopy and microwave spectroscopy to determine the relative energies and populations of different conformers (e.g., gauche and anti).
Computational Analysis: Complementing experimental work with high-level DFT calculations to model the rotational energy profile and identify all stable conformers. rsc.org Studies on substituted analogs have shown that different conformers can be stabilized depending on the substitution pattern and solvent. rsc.org
Conformation-Controlled Reactivity: Investigating how the conformational bias of 2-cyclopropylbutane can be used to control the stereochemical outcome of reactions on the butyl chain. By "locking" the molecule into a specific conformation, it may be possible to achieve high levels of diastereoselectivity in subsequent transformations.
Table 3: Predicted Conformers of 2-Cyclopropylbutane
| Conformer | Description | Predicted Relative Stability |
|---|---|---|
| Anti | The C1-C2 bond of the butyl group is anti-periplanar to the C-H bond of the cyclopropane methine. | Likely the most stable due to minimized steric hindrance. |
| Gauche-1 | The C1-C2 bond of the butyl group is gauche to a C-C bond of the cyclopropane ring. | Expected to be slightly higher in energy than the anti conformer. |
By systematically pursuing these research avenues, the chemical community can elevate "Butane, 2-cyclopropyl-" from a simple hydrocarbon to a molecule of significant synthetic and theoretical interest.
Q & A
Q. Q1. What experimental conditions are critical for studying phase behavior in 2-cyclopropyl-butane/bitumen systems?
Q. Q2. How can phase diagrams guide the interpretation of 2-cyclopropyl-butane’s interactions with hydrocarbons?
Phase diagrams (e.g., P-T and P-x plots) reveal critical transitions, such as liquid-liquid separation below 150°C and vapor-liquid equilibria at higher temperatures . For instance, Figure 5–10 shows coexisting phase densities at 150°C, highlighting how increased butane concentration reduces light-phase density (approaching pure butane) while raising heavy-phase density due to light-component extraction . These diagrams inform solvent selection for bitumen extraction or catalytic processes.
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in phase equilibrium data for 2-cyclopropyl-butane systems?
Contradictions may arise from inconsistent equilibration times or sampling methods. For example, Yazdani and Maini (2010) reported no vapor-liquid equilibria at 50°C, while later studies observed liquid-liquid separation under similar conditions . To address this:
- Use triangulation by combining density, viscosity, and composition data (e.g., Table 5–3 and 5–4) .
- Validate results via repeated experiments with strict pressure/temperature controls (e.g., ±0.1 MPa accuracy) .
- Compare k-values (partition coefficients) and GOR (gas-oil ratios) to identify outliers .
Q. Q4. What methodologies ensure rigor in measuring density and viscosity of coexisting phases?
For liquid-liquid systems:
- Density : Measure both light and heavy phases using calibrated pycnometers, noting trends (e.g., light-phase density decreases with higher butane concentration) .
- Viscosity : Use rotational viscometers at shear rates mimicking industrial conditions. For example, at 150°C, viscosity in heavy phases can spike due to asphaltene aggregation .
- Data validation : Cross-reference with phase diagrams (e.g., Figure 5–13) to confirm consistency between experimental and predicted values .
Q. Q5. How can researchers design experiments to investigate solvent-bitumen interactions under non-ideal conditions?
Non-ideal conditions (e.g., impurities, mixed solvents) require:
- Controlled impurity spiking : Introduce trace hydrocarbons to assess their impact on butane solubility (refer to Table 4–3 for CO₂/bitumen analogs) .
- Mixed-solvent systems : Use factorial designs to test butane/pentane blends, leveraging existing n-pentane/bitumen data (Figure 6–1) .
- High-pressure microscopy : Directly observe phase separation dynamics at µm-scale resolution .
Methodological Rigor and Reproducibility
Q. Q6. What protocols ensure reproducibility in solvent-bitumen phase studies?
- Documentation : Record exact chemical compositions (e.g., bitumen source, butane purity), storage conditions, and equipment calibration data .
- Sampling : Collect ≥2 samples per phase for GC/MS analysis to confirm butane weight fractions (e.g., w = 0.2–0.6 in Surmont bitumen) .
- Error reporting : Disclose deviations in equilibration time (±5% tolerance) and pressure fluctuations .
Q. Q7. How should researchers address safety and handling challenges specific to 2-cyclopropyl-butane?
- Facility requirements : Use explosion-proof labs with ventilation rated for volatile organics .
- Training : Ensure personnel are certified in high-pressure systems (≥6 MPa) and emergency protocols for butane leaks .
- Waste management : Neutralize reactive byproducts (e.g., cyclopropane derivatives) via controlled incineration .
Data Analysis and Interpretation
Q. Q8. What statistical approaches are suitable for analyzing phase behavior datasets?
- Multivariate regression : Model relationships between pressure, temperature, and butane solubility (R² ≥ 0.95 required for predictive validity) .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >3 variables (e.g., density, viscosity, composition) .
- Uncertainty quantification : Apply Monte Carlo simulations to propagate measurement errors in k-value calculations .
Q. Q9. How can conflicting results in solvent extraction efficiency be reconciled?
Conflicts often stem from bitumen heterogeneity or solvent purity. Mitigate by:
- Standardizing bitumen sources : Use Surmont bitumen (API 8–10°) as a benchmark .
- Purity validation : Confirm butane purity via NMR or GC-MS (≥98% for reproducible results) .
- Cross-study comparisons : Align findings with established phase diagrams (e.g., Figure 5–12 for 150°C systems) .
Future Research Directions
Q. Q10. What gaps exist in current understanding of 2-cyclopropyl-butane’s thermodynamic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
